![molecular formula C16H27BN2O3 B1393679 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1126779-11-0](/img/structure/B1393679.png)
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
This compound is also known as 1-(THP)-3,5-Dimethylpyrazole-4-boronic acid, pinacol ester . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of this compound is C16H27BN2O3 . The InChI string is InChI=1S/C16H27BN2O3/c1-11-14 (17-21-15 (3,4)16 (5,6)22-17)12 (2)19 (18-11)13-9-7-8-10-20-13/h13H,7-10H2,1-6H3 . The canonical SMILES string is B1 (OC (C (O1) ©C) ©C)C2=C (N (N=C2C)C3CCCCO3)C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.2 g/mol . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Molecular Structure and Characterization
- Synthesis and DFT Studies : This compound, as part of the 1H-pyrazole family, has been synthesized and characterized, with its structure confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are consistent with these findings, indicating a well-defined molecular structure (Liao et al., 2022).
Organic Intermediate Applications
- Functional Groups and Heterocyclic Chemistry : The compound serves as an organic intermediate, possessing both pyrazole heterocycle and borate functional groups. This facilitates its use in nucleophilic substitution reactions, making it valuable in the synthesis of various organic compounds (Yang et al., 2021).
Applications in Ligand Synthesis
- Formation of Metallomacrocyclic Complexes : It plays a role in the synthesis of hybrid ligands, which react with palladium to form monomeric and dimeric complexes. The solid-state structures of these complexes have been determined, showing potential in coordination chemistry (Guerrero et al., 2008).
Role in Polymerization
- Bright Emission-Tuned Nanoparticles : Utilized in Suzuki-Miyaura chain growth polymerization, it contributes to the synthesis of heterodisubstituted polyfluorenes, which show bright fluorescence emission and potential for tunable wavelengths (Fischer et al., 2013).
Use in Biological Research
- Synthesis of Biologically Active Compounds : It is important in synthesizing intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which are key to creating biologically active compounds such as crizotinib (Kong et al., 2016).
properties
IUPAC Name |
3,5-dimethyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-11-14(17-21-15(3,4)16(5,6)22-17)12(2)19(18-11)13-9-7-8-10-20-13/h13H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDYJQBCSOGOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3CCCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682245 | |
Record name | 3,5-Dimethyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1126779-11-0 | |
Record name | 3,5-Dimethyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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